molecular formula C9H19NO B8386472 3,5-Dimethyl-3-ethyl-4-hydroxypiperidine

3,5-Dimethyl-3-ethyl-4-hydroxypiperidine

Cat. No. B8386472
M. Wt: 157.25 g/mol
InChI Key: DPLZKJRPSBFKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06608078B2

Procedure details

A mixture of 1-benzyl-3,5-dimethyl-3-ethyl-4-hydroxypiperidine (2.9 g, 11.74 mmole) and 20% palladium hydroxide (0.5 g) in methanol (20 ml) was stirred in hydrogen atmosphere (1 atm.) for 8 hr at 35° C. Catalyst was filtered off, washed with methanol, filtrate was concentrated to dryness to give 3,5-dimethyl-3-ethyl-4-hydroxypiperidine as oil. Yield 1.7 g (93%), C9H19NO, m/z 158 (M+1).
Name
1-benzyl-3,5-dimethyl-3-ethyl-4-hydroxypiperidine
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH:12]([CH3:14])[CH:11]([OH:15])[C:10]([CH3:18])([CH2:16][CH3:17])[CH2:9]1)C1C=CC=CC=1>CO.[H][H].[OH-].[Pd+2].[OH-]>[CH3:18][C:10]1([CH2:16][CH3:17])[CH:11]([OH:15])[CH:12]([CH3:14])[CH2:13][NH:8][CH2:9]1 |f:3.4.5|

Inputs

Step One
Name
1-benzyl-3,5-dimethyl-3-ethyl-4-hydroxypiperidine
Quantity
2.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C(C1)C)O)(CC)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Catalyst was filtered off
WASH
Type
WASH
Details
washed with methanol, filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1(CNCC(C1O)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.